Methylenediphosphonic acid
Overview
Description
Methylenediphosphonic acid is a chemical compound with a variety of applications and properties. It is synthesized and utilized in different contexts, ranging from being a catalyst to a component in various chemical reactions.
Synthesis Analysis
Methylenediphosphonic acid and its derivatives are synthesized through various methods. Moedritzer and Irani (1961) detailed the preparation of a series of methylenediphosphonic acids through hydrolysis of corresponding tetra-ethyl esters, utilizing Michaelis-Becker or Arbuzov-Michaelis type reactions (Moedritzer & Irani, 1961). Additionally, Yu Yan-hua (2008) described a method for synthesizing methylenediphosphonic acid from triethoxy phosphate and dibromoethane, confirming the chemical structure through IR, 1H NMR, and elemental analysis (Yu Yan-hua, 2008).
Molecular Structure Analysis
The molecular structure of methylenediphosphonic acid exhibits variations based on the length of the methylene chain. Peterson et al. (1977) investigated the structure of unsubstituted polymethylenediphosphonic acids, noting differences in hydrogen-bond strength and P-O(H) distances (Peterson et al., 1977).
Chemical Reactions and Properties
Methylenediphosphonic Acid (MDP) serves as a catalyst in various chemical reactions. Xie et al. (2011) found MDP to be effective in the acetylation of alcohols, phenols, and amines under solvent-free conditions at room temperature (Xie et al., 2011). Khomich et al. (2017) explored the interaction of carbonyl diphosphonic acid with hydroxylamine, highlighting the unique properties of carbonyl groups attached to two residues of phosphonic acid (Khomich et al., 2017).
Physical Properties Analysis
The physical properties of methylenediphosphonic acids vary depending on their molecular structure and synthesis method. The X-ray diffraction patterns and nuclear magnetic resonance chemical shifts change with the length of the methylene chain, as described by Moedritzer and Irani (1961) (Moedritzer & Irani, 1961).
Chemical Properties Analysis
Methylenediphosphonic acids exhibit diverse chemical properties, including acting as ligands in complex formation and as catalysts in various reactions. For example, the study by Mao et al. (2002) demonstrated the role of methylenediphosphonic acid in forming layered structures with divalent metal phosphonates (Mao et al., 2002).
Safety And Hazards
MDP causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
MDP can be used as a precursor in the synthesis of mesoporous aluminum organophosphonate in the presence of alkyltrimethylammonium as a surfactant . It can also be used to synthesize tetraester of methylenediphosphonic acids which are used as metal ion extractants for actinides in all oxidation states .
properties
IUPAC Name |
phosphonomethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDYNNUVRNNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |
Record name | Medronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045696 | |
Record name | Medronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenediphosphonic acid | |
CAS RN |
1984-15-2 | |
Record name | Methylenediphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Medronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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